2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-step process. One common method involves the reaction of cyanothioacetamide with an aldehyde in the presence of a base such as 2-aminoethanol. The reaction mixture is stirred at room temperature for a few hours and then allowed to stand for an extended period to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-pyran derivatives: These compounds share a similar core structure but with an oxygen atom instead of sulfur.
Thiopyran derivatives: Other thiopyran compounds with different substituents can have similar chemical properties.
Uniqueness
2,6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexenyl group and dicarbonitrile functionality make it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-diamino-4-cyclohex-3-en-1-yl-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-2,8,11H,3-5,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCDWLMVIKJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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